molecular formula C8H12N2O B13118594 5-Isopropyl-3-methylpyrazin-2-ol

5-Isopropyl-3-methylpyrazin-2-ol

Cat. No.: B13118594
M. Wt: 152.19 g/mol
InChI Key: XHTBPHVFIGOUOD-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylpyrazin-2-ol is a heterocyclic organic compound belonging to the pyrazine family It is characterized by the presence of an isopropyl group and a methyl group attached to the pyrazine ring, along with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyrazine with isopropyl and methyl substituents in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylpyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinones, while reduction can produce pyrazinamines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Isopropyl-3-methylpyrazin-2-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylpyrazin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-3-methoxypyrazine: Similar in structure but with a methoxy group instead of a hydroxyl group.

    3-Isopropyl-2-methylpyrazine: Lacks the hydroxyl group, affecting its reactivity and applications.

    5-Methyl-2-isopropylphenol: A phenolic compound with similar substituents but different ring structure.

Uniqueness

5-Isopropyl-3-methylpyrazin-2-ol is unique due to the presence of both isopropyl and methyl groups on the pyrazine ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-methyl-5-propan-2-yl-1H-pyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-5(2)7-4-9-8(11)6(3)10-7/h4-5H,1-3H3,(H,9,11)

InChI Key

XHTBPHVFIGOUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CNC1=O)C(C)C

Origin of Product

United States

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